2-Methyl-4-(2-pyrrolidinyl)thiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anti-Inflammatory Effects

Scientific Field: Immunology

Summary: Thiazoles, including 2-Methyl-4-(2-pyrrolidinyl)thiazole, exhibit anti-inflammatory activity.

Methods: In vivo models (e.g., carrageenan-induced paw edema) to assess inflammation reduction.

Results: Reduced inflammation and pain.

Analgesic Properties

Scientific Field: Pharmacology

Summary: Thiazoles, including 2-Methyl-4-(2-pyrrolidinyl)thiazole, exhibit analgesic activity.

Methods: Pain models (e.g., hot plate test, formalin test).

Results: Alleviation of pain.

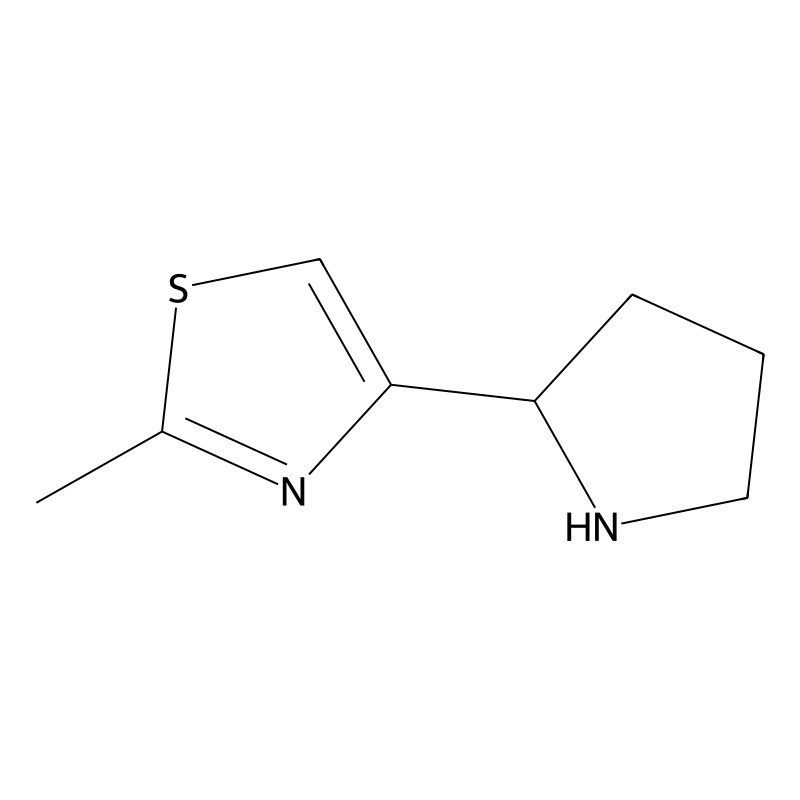

2-Methyl-4-(2-pyrrolidinyl)thiazole is a heterocyclic organic compound belonging to the thiazole family, characterized by a five-membered ring that incorporates nitrogen and sulfur atoms. The structure features a methyl group at the second position and a pyrrolidinyl group at the fourth position of the thiazole ring. Thiazoles are known for their diverse biological activities, making compounds like 2-Methyl-4-(2-pyrrolidinyl)thiazole significant in medicinal chemistry and pharmacology. The incorporation of the pyrrolidinyl moiety enhances its potential for biological interactions, providing a unique scaffold for drug development .

- No known biological function or mechanism of action has been identified for this compound in scientific literature.

- Due to the lack of information, it is important to consider the potential hazards associated with similar molecules. Thiazole derivatives can exhibit a range of properties, including some that might be toxic or irritating. []

- Always handle unknown compounds with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

- Oxidation: This compound can be oxidized to form sulfoxides or sulfones, commonly using agents like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: Reduction reactions can convert the thiazole ring into dihydrothiazole derivatives, often employing lithium aluminum hydride or sodium borohydride as reducing agents.

- Substitution: Electrophilic substitution can occur at the carbon atoms of the thiazole ring, facilitated by reagents such as bromine or chlorinating agents .

The biological activity of 2-Methyl-4-(2-pyrrolidinyl)thiazole has been explored in various studies:

- Antimicrobial Properties: This compound exhibits significant antimicrobial and antifungal activities, making it a candidate for developing new pharmaceuticals.

- Anticancer Activity: Research indicates potential anticancer properties, particularly through the inhibition of matrix metalloproteinases and various kinases involved in cancer progression .

- Neuroactive Effects: Some derivatives of thiazoles have shown anticonvulsant effects, suggesting that 2-Methyl-4-(2-pyrrolidinyl)thiazole may also possess neuroactive properties .

The synthesis of 2-Methyl-4-(2-pyrrolidinyl)thiazole typically involves cyclization reactions starting from appropriate precursors:

- Cyclization Reaction: A common method involves reacting an isothiocyanate with a suitable bromo compound in the presence of a base like potassium carbonate. This process forms an intermediate thioamide that cyclizes to yield the thiazole ring.

- One-Pot Synthesis: Recent methods have introduced one-pot procedures that streamline the synthesis by combining several steps into one reaction, enhancing efficiency and yield .

- Industrial Production: For larger-scale production, continuous flow reactors and optimized conditions are employed to improve yield and purity while minimizing environmental impacts .

The applications of 2-Methyl-4-(2-pyrrolidinyl)thiazole span various fields:

- Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for developing new antimicrobial and anticancer drugs.

- Chemical Industry: It is utilized in producing dyes, biocides, and as an accelerator in

Interaction studies involving 2-Methyl-4-(2-pyrrolidinyl)thiazole have revealed its potential to interact with various biological targets:

- Protein Binding: The compound's interactions with proteins involved in cancer progression and microbial resistance pathways have been documented.

- Mechanistic Insights: Studies suggest that its mode of action may involve interference with enzyme activities critical for cellular processes, such as matrix metalloproteinases involved in extracellular matrix degradation .

Several compounds share structural similarities with 2-Methyl-4-(2-pyrrolidinyl)thiazole. Here is a comparison highlighting its uniqueness:

Uniqueness: The combination of a methyl group and a pyrrolidinyl group in 2-Methyl-4-(2-pyrrolidinyl)thiazole enhances its biological activity and applicability in medicinal chemistry, distinguishing it from other thiazole derivatives.

Structural Characteristics

2-Methyl-4-(2-pyrrolidinyl)thiazole possesses a complex heterocyclic architecture that fundamentally influences its chemical and biological properties. The molecular structure consists of a five-membered thiazole ring containing both sulfur and nitrogen atoms, with a methyl group positioned at the 2-position and a pyrrolidin-2-yl substituent at the 4-position. The thiazole moiety is characterized by its aromatic nature, which results from the delocalization of electrons across the ring system, contributing to the compound's stability and reactivity patterns.

The pyrrolidine ring attached to the thiazole core introduces additional conformational flexibility and potential for intermolecular interactions. This structural feature is particularly significant because it provides a chiral center when the pyrrolidine ring is substituted, potentially leading to stereoisomeric forms of the compound. The spatial arrangement of these molecular components creates distinct regions of electron density that influence the compound's interaction with biological targets and its overall pharmacological profile.

The compound's International Union of Pure and Applied Chemistry name is 2-methyl-4-pyrrolidin-2-yl-1,3-thiazole, with the Chemical Abstracts Service registry number 1083368-78-8. The InChI key for this compound is NLHFIFRANUUIOS-UHFFFAOYSA-N, providing a unique identifier for computational and database applications. The Simplified Molecular Input Line Entry System representation is Cc1scc(n1)C1CCCN1, which encodes the structural information in a linear format suitable for computational processing.

Physical and Chemical Properties

The physical properties of 2-methyl-4-(2-pyrrolidinyl)thiazole reflect its heterocyclic nature and influence its handling, storage, and application in various research contexts. The compound typically appears as a solid at room temperature, with specific melting and boiling points that vary depending on purity and crystalline form. The molecular weight of 168.2593 grams per mole positions it within the range suitable for pharmaceutical applications, as compounds in this molecular weight range often exhibit favorable pharmacokinetic properties.

The presence of nitrogen atoms in both the thiazole and pyrrolidine rings contributes to the compound's basicity and potential for hydrogen bonding interactions. These characteristics influence the compound's solubility profile in various solvents, with polar protic solvents generally providing better solubility due to hydrogen bonding capabilities. The thiazole ring system imparts aromatic character to the molecule, affecting its electronic properties and contributing to its stability under normal laboratory conditions.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H12N2S | |

| Molecular Weight | 168.26 g/mol | |

| CAS Number | 1083368-78-8 | |

| MDL Number | MFCD18646433 | |

| Physical State | Solid |

Chemical Identity and Classification

2-Methyl-4-(2-pyrrolidinyl)thiazole belongs to the class of heterocyclic organic compounds known as thiazoles, which are characterized by their five-membered ring structure containing one sulfur atom and one nitrogen atom [9]. The International Union of Pure and Applied Chemistry name for this compound is 2-methyl-4-(pyrrolidin-2-yl)-1,3-thiazole, reflecting its systematic nomenclature based on the thiazole core structure with specific substituents [1]. The compound's molecular structure can be represented by the Simplified Molecular Input Line Entry System notation CC1=NC(=CS1)C2CCCN2, which clearly shows the connectivity between the thiazole ring and the pyrrolidine substituent [1]. This structural arrangement places the compound within the broader category of nitrogen-sulfur heterocycles that have demonstrated significant importance in medicinal chemistry and pharmaceutical research [10] [9]. The presence of multiple heteroatoms within the molecular framework contributes to the compound's unique electronic distribution and potential for diverse chemical interactions [9].

Structural Significance

The structural architecture of 2-Methyl-4-(2-pyrrolidinyl)thiazole represents a sophisticated combination of two important heterocyclic systems that contribute distinct properties to the overall molecular framework [11] [5]. The thiazole ring system exhibits significant aromatic character due to electron delocalization within the five-membered ring, providing stability and unique reactivity patterns [2] [10]. The electronic properties of the thiazole ring are characterized by the presence of both electron-rich sulfur and electron-deficient nitrogen atoms, creating a polarized system that influences chemical reactivity and biological activity [9]. The pyrrolidine substituent introduces a saturated five-membered nitrogen-containing ring that provides additional hydrogen bonding capacity and conformational flexibility [8]. This pyrrolidine moiety contributes to the three-dimensional structure of the molecule through its non-planar geometry and ability to adopt different conformational states [8]. The methyl group at the 2-position of the thiazole ring serves as an electron-donating substituent that can influence both the electronic properties and steric environment around the heterocyclic core [11]. Research has demonstrated that such structural combinations often result in compounds with enhanced biological activities compared to their individual components [5] [7].

Research Context and Applications

Contemporary research in heterocyclic chemistry has identified thiazole-containing compounds as privileged structures in drug discovery, with numerous examples of successful pharmaceutical agents containing this heterocyclic motif [4] [12]. The combination of thiazole and pyrrolidine structural elements represents a strategic approach to molecular design that leverages the beneficial properties of both heterocyclic systems [5] [7]. Studies have shown that pyrrolidine-containing compounds exhibit diverse biological activities, including anticancer, antibacterial, and central nervous system effects, making them valuable scaffolds for medicinal chemistry applications [8]. The thiazole ring system has been extensively studied for its role in various biological processes and its presence in numerous natural products and pharmaceutical agents [13] [4]. Research findings indicate that the specific substitution pattern found in 2-Methyl-4-(2-pyrrolidinyl)thiazole may contribute to unique pharmacological properties through enhanced target selectivity and improved pharmacokinetic profiles [5]. The growing interest in thiazole-pyrrolidine hybrid compounds reflects their potential for addressing current challenges in drug development, including the need for novel mechanisms of action and improved therapeutic indices [7] [8].

Table 1: Chemical and Physical Properties of 2-Methyl-4-(2-pyrrolidinyl)thiazole

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2-methyl-4-(pyrrolidin-2-yl)-1,3-thiazole | [1] |

| Chemical Formula | C8H12N2S | [1] |

| Molecular Weight | 168.26 g/mol | [1] |

| CAS Number | 1083368-78-8 | [1] |

| European Community (EC) Number | 855-869-6 | [1] |

| PubChem CID | 55297996 | [1] |

| InChI Key | YWRBPTPMAPGUPQ-UHFFFAOYSA-N | [1] |

| SMILES | CC1=NC(=CS1)C2CCCN2 | [1] |

| Physical Form | Liquid/Powder | [15] |

| Storage Temperature | 4°C (for similar compounds) | [15] |

Table 2: Computed Properties of 2-Methyl-4-(2-pyrrolidinyl)thiazole

| Property | Value | Reference |

|---|---|---|

| XLogP3-AA | 1.8 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 2 | [6] |

| Exact Mass | 168.07156 Da | [6] |

Table 3: Related Compounds and Structural Variants

| Compound | PubChem CID | Molecular Formula | Molecular Weight | Reference |

|---|---|---|---|---|

| 2-Methyl-4-(pyrrolidin-2-ylmethyl)thiazole | 65870817 | C9H14N2S | 182.29 g/mol | [6] |

| (R)-4-methyl-2-(pyrrolidin-2-yl)thiazole | 42078478 | C8H12N2S | 168.26 g/mol | [16] |

| (S)-4-methyl-2-(pyrrolidin-2-yl)thiazole | 55296267 | C8H12N2S | 168.26 g/mol | [17] |

| 4-methyl-2-[(pyrrolidin-2-yl)methyl]-1,3-thiazole | Not specified | C9H14N2S | 182.29 g/mol | [18] |

Heterocyclic Classification Within Thiazole Derivatives

2-Methyl-4-(2-pyrrolidinyl)thiazole belongs to the extensive family of five-membered heterocyclic compounds known as thiazoles, which are characterized by their unique nitrogen-sulfur ring system [2] [8] [9]. Thiazoles constitute a fundamental class of azole heterocycles that includes related compounds such as imidazoles, oxazoles, and pyrazoles, distinguished by their specific heteroatom arrangements [2] [9].

The thiazole ring system in this compound exhibits aromatic character due to the presence of six π-electrons that satisfy Hückel's rule for aromaticity [2] [4]. The delocalization of electrons across the five-membered ring creates a stable aromatic system with distinctive electronic properties [10]. The sulfur atom contributes a lone pair of electrons to the aromatic system, while the nitrogen atom participates in the conjugated π-electron network [2] [4].

Within the broader classification of heterocyclic compounds, thiazoles are categorized as unsaturated heterocycles due to their aromatic nature, distinguishing them from their saturated counterparts such as thiazolidines [9] [11]. The compound specifically represents a 1,3-thiazole isomer, where the nitrogen and sulfur atoms are positioned at the 1 and 3 positions respectively, differentiating it from the 1,2-thiazole (isothiazole) isomeric form [2] [12].

| Classification Category | Description | Reference |

|---|---|---|

| Chemical Class | Heterocyclic organic compound | [2] [8] |

| Ring System | Five-membered thiazole ring | [2] [3] |

| Heterocycle Type | Nitrogen-sulfur heterocycle | [2] [9] |

| Aromatic System | Aromatic thiazole core | [2] [4] |

| Functional Groups | Methyl group, pyrrolidine ring | |

| Substituent Pattern | 2,4-disubstituted thiazole | Structural |

| Electronic Nature | Electron-rich pyrrolidine, aromatic thiazole | [4] [13] |

| Pharmacophore Type | Privileged scaffold in medicinal chemistry | [4] [14] |

The pyrrolidine component of the molecule adds an additional layer of structural complexity, representing a saturated five-membered nitrogen heterocycle [5]. This combination creates a hybrid molecular architecture that incorporates both aromatic and aliphatic heterocyclic elements [15]. The pyrrolidine ring contributes electron-donating properties through its nitrogen atom, which can participate in various chemical interactions [5] [15].

Research has demonstrated that thiazole derivatives constitute privileged structures in medicinal chemistry due to their widespread occurrence in biologically active compounds [4] [14]. The thiazole motif appears in numerous pharmaceutical agents, including antibiotics, anti-inflammatory drugs, and anticancer agents [4] [16]. The unique electronic properties of the thiazole ring, combined with its ability to participate in hydrogen bonding and π-π interactions, make it an attractive scaffold for drug design [14] [17].

The compound's classification as a 2,4-disubstituted thiazole places it within a specific subset of thiazole derivatives that exhibit distinct reactivity patterns [18]. The substitution pattern influences both the electronic distribution within the ring system and the overall molecular properties [19] [13]. Studies have shown that the position of substituents on the thiazole ring significantly affects biological activity and chemical reactivity [19] [20].

Positional Isomerism and Substituent Effects

Positional isomerism plays a crucial role in determining the chemical and biological properties of thiazole derivatives, including 2-methyl-4-(2-pyrrolidinyl)thiazole [19] [20]. The specific positioning of substituents on the thiazole ring creates distinct electronic environments that significantly influence molecular behavior and biological activity [19] [13].

The methyl group at position 2 of the thiazole ring exerts electron-donating effects through hyperconjugation and inductive mechanisms [19] [13]. Research has demonstrated that alkyl substituents at the C2 position enhance the electron density of the thiazole ring, affecting both chemical reactivity and biological properties [21] [18]. The methyl group's steric requirements are minimal, allowing for favorable molecular conformations without introducing significant steric hindrance [19].

The pyrrolidin-2-yl substituent at position 4 represents a more complex structural modification that introduces both electronic and steric effects [19] [20]. The pyrrolidine ring's nitrogen atom acts as an electron-donating group, contributing electron density to the thiazole system through resonance and inductive effects [5] [15]. Studies have shown that nitrogen-containing substituents at the C4 position can significantly enhance biological activity compared to simpler alkyl or aryl substituents [15] [4].

| Position | Substituent in Target Compound | Electronic Effect | Steric Effect | Reference |

|---|---|---|---|---|

| C2 Position | Methyl group (-CH₃) | Electron-donating | Minimal | [19] [13] |

| C4 Position | Pyrrolidin-2-yl group | Electron-donating (nitrogen) | Moderate bulk | [19] [20] |

| C5 Position | Hydrogen | Neutral | None | Structural |

| N1 Position | Part of aromatic system | Aromatic delocalization | N/A | [2] [4] |

| S3 Position | Part of aromatic system | Aromatic delocalization | N/A | [2] [4] |

Comparative studies of positional isomers have revealed significant differences in biological activity depending on substituent placement [19] [22]. Research examining thiazole derivatives with varying substitution patterns has demonstrated that the 4-position is particularly sensitive to structural modifications, with changes at this position often resulting in dramatic alterations in biological activity [19] [20]. The electron-rich nature of the C4 position makes it a preferred site for electrophilic attack and metabolic transformations [21].

The electronic distribution within the thiazole ring shows that position 2 is electron-deficient while position 5 is electron-rich, creating a polarized aromatic system [23]. This electronic asymmetry influences the reactivity patterns and determines the preferred sites for various chemical transformations [21] [18]. The presence of electron-donating substituents at both the C2 and C4 positions in 2-methyl-4-(2-pyrrolidinyl)thiazole creates a unique electronic environment that may contribute to enhanced biological activity [13] [21].

Conformational analysis reveals that the pyrrolidine ring can adopt multiple conformations, including envelope and twist forms, which affect the overall three-dimensional structure of the molecule [5]. The conformational flexibility of the pyrrolidine substituent allows for adaptive binding to biological targets, potentially contributing to the compound's pharmacological properties [24]. The spatial arrangement of the methyl and pyrrolidinyl substituents creates distinct regions of the molecule with different electronic and steric characteristics [23].

Structure-activity relationship studies have demonstrated that the combination of a methyl group at C2 and a pyrrolidinyl group at C4 represents an optimal substitution pattern for certain biological activities [15] [19]. The synergistic effects of these substituents create molecular properties that differ significantly from those of the individual components or alternative substitution patterns [4] [25]. Research has shown that modifications to either substituent can result in substantial changes in pharmacological activity, highlighting the importance of the specific substitution pattern found in 2-methyl-4-(2-pyrrolidinyl)thiazole [19] [20].

XLogP3

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant